molecular formula C20H20FN3O3 B482006 N-(2-ethoxyphenyl)-4-(4-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide CAS No. 397863-16-0

N-(2-ethoxyphenyl)-4-(4-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Cat. No.: B482006
CAS No.: 397863-16-0
M. Wt: 369.4g/mol
InChI Key: KUGVSGCLLWHTRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-ethoxyphenyl)-4-(4-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a useful research compound. Its molecular formula is C20H20FN3O3 and its molecular weight is 369.4g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

N-(2-ethoxyphenyl)-4-(4-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluation, and mechanisms of action of this compound based on various studies.

Chemical Structure and Properties

The compound is characterized by the following molecular formula and structural features:

  • Molecular Formula : C18_{18}H18_{18}F1_{1}N2_{2}O3_{3}
  • Molecular Weight : 369.4 g/mol
  • CAS Number : 397863-16-0

The structure includes a tetrahydropyrimidine ring with substituents that may influence its pharmacological properties.

Synthesis

Synthesis of this compound typically involves multi-step organic reactions. A study reported the synthesis of related compounds through a similar pathway involving condensation reactions and cyclization techniques to form the tetrahydropyrimidine core .

Antiviral Activity

Research has indicated that derivatives of tetrahydropyrimidine compounds exhibit inhibitory activity against HIV integrase (IN), which is crucial for the viral replication process. The compound demonstrated an IC50_{50} value of 0.65 µM in inhibiting the strand transfer reaction of HIV-1 integrase in vitro . However, it did not show significant antiviral activity against HIV-1 and HIV-2 below cytotoxic concentrations in cell culture assays.

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. In vitro studies have shown that certain derivatives exhibit varying degrees of activity against common pathogens such as Escherichia coli and Staphylococcus aureus. These studies suggest potential applications in treating bacterial infections .

Structure-Activity Relationship (SAR)

A detailed analysis of the structure-activity relationship (SAR) has been conducted to understand how modifications to the chemical structure affect biological activity. For instance, variations in substituents on the phenyl rings were found to significantly influence both the potency and selectivity of the compounds against specific biological targets .

Case Studies

  • HIV Integrase Inhibition :
    • A study synthesized multiple derivatives and evaluated their inhibitory effects on HIV integrase. Compound 13e was identified as the most potent inhibitor with an IC50_{50} value of 0.65 µM, indicating strong potential for further development as an anti-HIV agent .
  • Antimicrobial Evaluation :
    • Another research effort focused on assessing the antimicrobial properties of related compounds against various bacterial strains. The findings suggested that certain modifications could enhance antibacterial activity, paving the way for new therapeutic agents .

The mechanisms by which this compound exerts its biological effects include:

  • Inhibition of Viral Enzymes : By targeting HIV integrase, it disrupts the integration of viral DNA into host genomes.
  • Disruption of Bacterial Cell Function : The mechanism may involve interference with bacterial cell wall synthesis or function.

Properties

IUPAC Name

N-(2-ethoxyphenyl)-4-(4-fluorophenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20FN3O3/c1-3-27-16-7-5-4-6-15(16)23-19(25)17-12(2)22-20(26)24-18(17)13-8-10-14(21)11-9-13/h4-11,18H,3H2,1-2H3,(H,23,25)(H2,22,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUGVSGCLLWHTRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)C2=C(NC(=O)NC2C3=CC=C(C=C3)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20FN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.